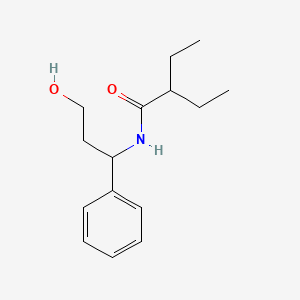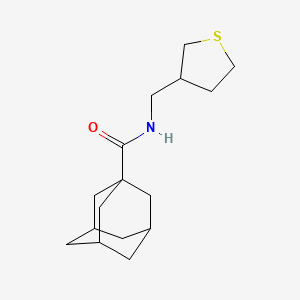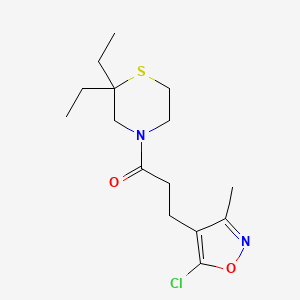![molecular formula C18H27N3O3 B6716317 [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B6716317.png)
[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea is a synthetic organic compound that features a morpholine ring substituted with a tert-butyl group, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area aims to identify and optimize compounds with desirable therapeutic profiles.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]carbamate: Similar structure but with a carbamate group instead of a urea moiety.
[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea moiety.
[1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]amide: Similar structure but with an amide group instead of a urea moiety.
Uniqueness
The uniqueness of [1-(2-Tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea lies in its combination of a morpholine ring, a tert-butyl group, a phenyl group, and a urea moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the urea moiety may confer enhanced hydrogen bonding capabilities, influencing the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
[1-(2-tert-butylmorpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)15-12-21(9-10-24-15)16(22)14(20-17(19)23)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H3,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEFLCGFLUMPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCO1)C(=O)C(CC2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate](/img/structure/B6716241.png)
![N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide](/img/structure/B6716247.png)
![5-chloro-N-[2-[(3-methoxybenzoyl)amino]ethyl]thiophene-3-carboxamide](/img/structure/B6716248.png)
![5-Chloro-1-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6716263.png)
![5-[(5-Fluoropyridin-3-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione](/img/structure/B6716267.png)

![2-(1-oxoisoquinolin-2-yl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide](/img/structure/B6716271.png)

![2-(5-methyl-1,2-oxazol-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716290.png)
![2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716296.png)
![(2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6716303.png)


![N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716336.png)
